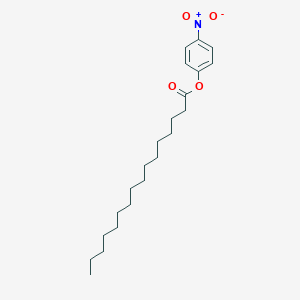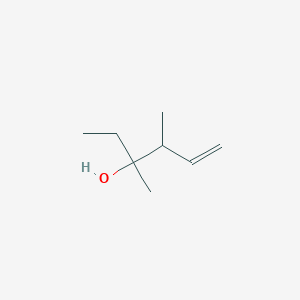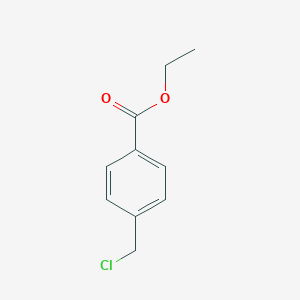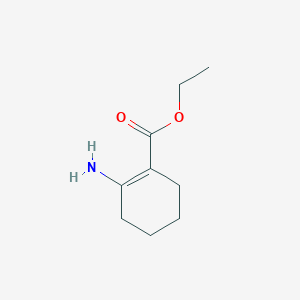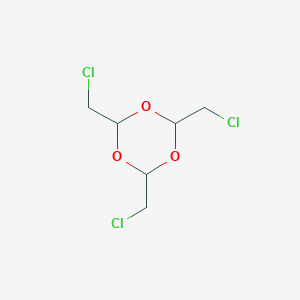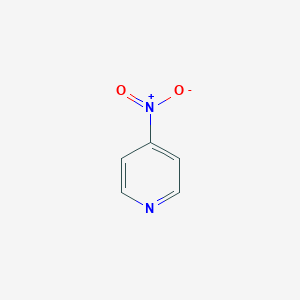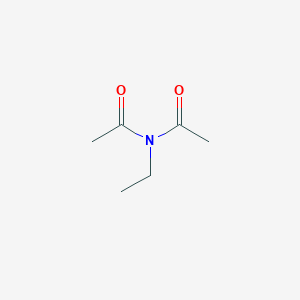![molecular formula C8H15N B072785 Bicyclo[2.2.2]octan-1-amine CAS No. 1193-42-6](/img/structure/B72785.png)
Bicyclo[2.2.2]octan-1-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bicyclo[2.2.2]octan-1-amine derivatives involves several key strategies, including deamination reactions, which evidence for classical precursors of non-classical carbonium ions has been investigated. Such processes demonstrate the complex nature of synthesizing this compound and its derivatives, highlighting the chemical intricacy of its molecular structure (Maskill & Wilson, 1984).
Molecular Structure Analysis
The molecular structure of this compound features a compact bicyclic arrangement, which significantly influences its chemical reactivity and physical properties. This structure forms the basis for its applications in synthesizing more complex molecular entities, offering unique challenges and opportunities for chemical modifications.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including deaminative processes that lead to the formation of structurally diverse products. These reactions are often influenced by the bicyclic structure and the presence of the amine group, which can undergo nucleophilic substitution and other transformations, contributing to the synthesis of novel compounds (Maskill & Wilson, 1984).
Applications De Recherche Scientifique
Synthèse organique
La Bicyclo[2.2.2]octan-1-amine sert de précieux élément constitutif en synthèse organique. Sa structure bicyclique rigide peut être fonctionnalisée pour créer des molécules complexes. Par exemple, elle peut subir des réactions telles que l'alkylation, l'acylation et la sulfonation pour produire des dérivés présentant des activités pharmacologiques potentielles .
Conception de catalyseurs
La structure unique du composé en fait un excellent candidat pour la conception de catalyseurs chiraux. Ces catalyseurs peuvent être utilisés pour induire la stéréosélectivité dans les réactions chimiques, ce qui est crucial pour la production de substances énantiomériquement pures dans l'industrie pharmaceutique .
Science des matériaux
En science des matériaux, les dérivés de la this compound peuvent être utilisés pour modifier les propriétés des polymères. En incorporant cette amine dans les chaînes polymères, les chercheurs peuvent améliorer la stabilité thermique et la résistance mécanique des matériaux .
Chimie médicinale
Ce composé est également étudié en chimie médicinale pour la synthèse de molécules bioactives. Son incorporation dans les structures médicamenteuses peut conduire au développement de nouveaux agents thérapeutiques avec une efficacité accrue et des effets secondaires réduits .
Nanotechnologie
La this compound peut être utilisée dans le domaine de la nanotechnologie. Elle peut agir comme stabilisateur ou comme groupe fonctionnel dans la synthèse de nanoparticules, qui ont des applications allant de la délivrance de médicaments à l'électronique .
Chimie de l'environnement
Enfin, le composé trouve une application en chimie de l'environnement. Il peut servir de précurseur pour les agents utilisés dans la remédiation des polluants. Ses dérivés peuvent aider à décomposer les substances toxiques ou à capturer les gaz nocifs .
Safety and Hazards
Orientations Futures
Bicyclobutanes, which are among the most highly strained isolable organic compounds, have been used as intriguing building-blocks in organic chemistry . Their heightened reactivity has been exploited in numerous creative synthetic strategies, often going hand-in-hand with the development of more practical routes for their synthesis . This suggests that similar strategies could potentially be applied to other highly strained compounds like Bicyclo[2.2.2]octan-1-amine in the future.
Mécanisme D'action
Mode of Action
The mode of action of Bicyclo[22It’s known that the compound has a unique structure that could potentially interact with various biological targets . .
Biochemical Pathways
The biochemical pathways affected by Bicyclo[22The compound’s unique structure suggests it could potentially interact with various biochemical pathways . .
Propriétés
IUPAC Name |
bicyclo[2.2.2]octan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLQDVVELGHZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338616 | |
| Record name | Bicyclo[2.2.2]octan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193-42-6 | |
| Record name | Bicyclo[2.2.2]octan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


